Aeruginopeptin 917S-C

描述

属性

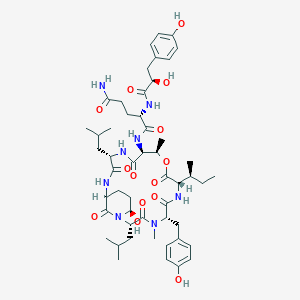

分子式 |

C51H74N8O14 |

|---|---|

分子量 |

1023.2 g/mol |

IUPAC 名称 |

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C51H74N8O14/c1-9-28(6)42-51(72)73-29(7)43(57-44(65)34(18-20-40(52)63)53-47(68)39(62)25-31-12-16-33(61)17-13-31)48(69)55-36(22-26(2)3)45(66)54-35-19-21-41(64)59(49(35)70)38(23-27(4)5)50(71)58(8)37(46(67)56-42)24-30-10-14-32(60)15-11-30/h10-17,26-29,34-39,41-43,60-62,64H,9,18-25H2,1-8H3,(H2,52,63)(H,53,68)(H,54,66)(H,55,69)(H,56,67)(H,57,65)/t28-,29+,34-,35-,36-,37-,38-,39+,41+,42-,43-/m0/s1 |

InChI 键 |

ZRKGXBXTXWRIOY-UZWCTBGLSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)O)O)C |

规范 SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)O)C |

产品来源 |

United States |

Classification and Structural Relationships of Aeruginopeptin 917s C

Hierarchical Classification within Cyanopeptolin-Type Peptides

Aeruginopeptin 917S-C is classified within the cyanopeptolin (CP) family of nonribosomal peptides. nih.gov Cyanopeptolins are a widely distributed class of cyclic depsipeptides, meaning their structure contains a ring composed of amino acids and at least one ester bond. nih.govmdpi.com These compounds are produced by a wide variety of cyanobacteria, including species from the genera Microcystis, Anabaena, Planktothrix, and Nostoc. mdpi.comnih.gov

The broader family of cyanopeptides is categorized into several distinct classes based on conserved structural features. researchgate.net Besides cyanopeptolins, other major classes include microcystins, anabaenopeptins, aeruginosins, and microginins. nih.govnih.gov this compound and its congeners fall squarely within the cyanopeptolin class due to their characteristic structural backbone. nih.gov

Defining Structural Motifs and Key Residues: The 3-amino-6-hydroxy-2-piperidone (Ahp) Moiety

The most defining structural feature of all cyanopeptolins, including this compound, is the presence of a unique amino acid residue: 3-amino-6-hydroxy-2-piperidone (Ahp). nih.govmdpi.com This Ahp moiety is a six-membered heterocyclic ring that forms a conserved part of the peptide's macrocyclic structure and is crucial for its classification within this family. mdpi.comacs.org

Comparative Structural Analysis with Related Cyanobacterial Peptides

The structure of this compound can be better understood through comparison with its close relatives and other structurally similar compounds.

The aeruginopeptin designation itself encompasses a series of closely related structural analogues. This compound is part of a group that includes Aeruginopeptin 917S-A and Aeruginopeptin 917S-B. nih.gov The variation among these congeners arises from differences in the amino acid residues at specific positions in the peptide structure. For example, variations at position 2 of the cyanopeptolin backbone, which can be occupied by residues such as Tyrosine (Tyr), Tetrahydrotyrosine (H₄Tyr), or Leucine (Leu), give rise to different named analogues like the 917S series. nih.gov

Biosynthesis and Genetic Basis of Aeruginopeptin 917s C Production

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Pathways in Cyanobacteria

Cyanobacteria are prolific producers of a vast array of structurally diverse oligopeptides, which are predominantly synthesized by non-ribosomal peptide synthetases (NRPS). oup.com These NRPS pathways function as enzymatic assembly lines, independent of the ribosome, to build peptide chains from standard and non-proteinogenic amino acids. nih.gov NRPS enzymes are modular, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.gov

In many cases, these NRPS systems work in conjunction with polyketide synthases (PKS), creating hybrid NRPS-PKS gene clusters. nih.gov PKS pathways are responsible for synthesizing polyketides from simple carboxylate precursors like malonyl-CoA. researchgate.net The integration of PKS and NRPS modules allows for the creation of complex hybrid molecules with a wide range of chemical structures and biological activities. researchgate.net The biosynthesis of many cyanobacterial peptides, including microcystins, aeruginosins, and cyanopeptolins, relies on these intricate NRPS and hybrid NRPS-PKS systems. oup.comnih.gov Aeruginopeptins, as a class of cyanopeptolin-type peptides, are assembled through these non-ribosomal mechanisms. oup.comresearchgate.net

Elucidation of Biosynthetic Gene Clusters in Producer Organisms

The genetic blueprints for NRPS and PKS pathways are encoded in large, contiguous blocks of DNA known as biosynthetic gene clusters (BGCs). In Microcystis, BGCs for several peptide families, such as microcystins (the mcy cluster) and aeruginosins (the aer cluster), have been successfully identified and sequenced. nih.govresearchgate.net These clusters contain the genes for the large NRPS/PKS enzymes as well as genes for tailoring enzymes that modify the peptide backbone, such as halogenases, methyltransferases, and epimerases, contributing to the vast structural diversity of the final products. oup.comnih.gov

While a specific biosynthetic gene cluster explicitly named for aeruginopeptin production has not been fully characterized in the literature, it is important to note that aeruginopeptins are classified as cyanopeptolin-type peptides. oup.com Research has identified cyanopeptolin synthetase gene clusters (mcn) in Microcystis strains. oup.com These mcn gene clusters possess the necessary modular architecture to produce the core structure of cyanopeptolins, which includes the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety found in Aeruginopeptin 917S-C. researchgate.netnih.gov Therefore, it is understood that the biosynthesis of this compound is directed by a cyanopeptolin-type BGC. These clusters typically consist of several large genes encoding the multi-modular NRPS enzymes responsible for assembling the peptide. oup.com

Genetic Factors Influencing this compound Production

The production of this compound is not universal among all cyanobacteria, or even all strains of the same species. Its synthesis is governed by specific genetic factors, including the unique genetic makeup of the producing strain and its dynamic interplay with the synthesis of other metabolites.

There is significant variation in the production of secondary metabolites among different strains of Microcystis aeruginosa. plos.org Comparative genomic and metabolomic studies have revealed that each strain often possesses a unique profile of biosynthetic gene clusters, leading to the production of a distinct mixture of cyanopeptides. plos.orgnih.gov For instance, out of 28 axenic Microcystis strains studied, 18 were found to produce cyanopeptolin-type peptides. oup.com This sporadic distribution of BGCs across different strains highlights that the potential to synthesize a specific compound like this compound is a strain-specific trait, dependent on the presence of the correct and complete biosynthetic gene cluster. oup.comresearchgate.net The genomic plasticity of Microcystis, characterized by a high proportion of repeat sequences and evidence of horizontal gene transfer, contributes to this diversity in biosynthetic capabilities. plos.orgfrontiersin.org

A significant finding related to this compound is its co-production with the hepatotoxic microcystins. researchgate.netnih.gov The initial isolation of this compound from bloom material in Lake Suwa, Japan, was part of an investigation into the relationship between Microcystis composition and the production of both toxic and non-toxic peptides. researchgate.netnih.gov Analysis of bloom cells suggested that large-cell variants of Microcystis aeruginosa are responsible for producing both microcystins and aeruginopeptins. nih.gov This co-occurrence has been observed in multiple studies, indicating a potential, non-random association between the synthesis of these two distinct classes of peptides within certain strains. researchgate.netuibk.ac.at However, in some cases, the occurrence of different toxin families, such as aeruginoguanidines and microcystins, appears to be mutually exclusive, suggesting complex regulatory patterns across the genus. ifremer.fr

The consistent co-production of aeruginopeptins and microcystins in specific M. aeruginosa populations has led to the proposal that their synthesis is genetically closely related. researchgate.netnih.gov While the precise molecular mechanism of this genetic linkage is not yet fully elucidated, it implies a coordinated control over the expression of their respective biosynthetic gene clusters (mcy for microcystin (B8822318) and the putative mcn for aeruginopeptin). This coordination could be achieved through several potential mechanisms. The BGCs could be located in proximity on the chromosome, or they might be controlled by the same regulatory proteins that respond to specific environmental or physiological cues. uibk.ac.atnih.gov For example, the expression of the mcy gene cluster is known to be influenced by factors like light and nutrient availability, and it is plausible that the aeruginopeptin cluster is subject to similar regulatory networks, leading to their simultaneous production under favorable conditions. uibk.ac.atacs.org

Advanced Methodologies for Aeruginopeptin 917s C Research

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The determination of the complex chemical architecture of Aeruginopeptin 917S-C relies heavily on advanced spectroscopic and spectrometric techniques. These methods provide detailed insights into its molecular weight, atomic composition, and the specific arrangement of its constituent amino acids and other structural moieties.

Mass spectrometry/mass spectrometry (MS/MS) has been the principal technique for the structural elucidation of this compound. researchgate.netresearchgate.net This powerful analytical method allows for the precise determination of the mass of the parent molecule and its subsequent fragmentation into smaller, identifiable pieces. The fragmentation pattern provides a molecular fingerprint that enables researchers to deduce the sequence of amino acids and the nature of the chemical bonds within the peptide. researchgate.net

Initial analysis identified this compound as a 19-membered cyclic depsipeptide, a class of compounds characterized by a ring structure containing both peptide and ester bonds. researchgate.netresearchgate.net A key structural feature identified through spectrometry is the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. researchgate.netresearchgate.net Further MS/MS analysis, likely using techniques such as Fast Atom Bombardment (FAB), has shown that the lactone linkage in aeruginopeptins can be selectively cleaved, leading to a linearized peptide whose sequence can then be determined. researchgate.net The molecular weight has been reported as 1023.2 g/mol , with a corresponding mass-to-charge ratio (m/z) of 1022 observed in mass spectrometry. vulcanchem.comuibk.ac.at

While MS/MS is central, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, is a standard and complementary tool for the structural determination of similar complex natural peptides. researchgate.net NMR provides critical information about the connectivity of atoms and the stereochemistry of the molecule, which is essential for a complete structural assignment.

Table 1: Structural Details of this compound from Spectrometric Data

| Feature | Method of Determination | Finding | Citation |

|---|---|---|---|

| Molecular Class | Mass Spectrometry (MS/MS) | 19-membered cyclic depsipeptide | researchgate.netresearchgate.net |

| Key Structural Unit | Mass Spectrometry (MS/MS) | Contains a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety | researchgate.netresearchgate.net |

| Molecular Weight | Mass Spectrometry | 1023.2 g/mol | vulcanchem.com |

| Observed Mass | Mass Spectrometry | m/z 1022 | uibk.ac.at |

| Fragmentation Behavior | FAB MS/MS | The lactone linkage can be opened for sequence analysis. | researchgate.net |

Chromatographic Techniques for Isolation, Purification, and Analytical Detection

The journey from a complex biological sample, such as a cyanobacterial bloom, to a pure, research-grade sample of this compound is dependent on a multi-step process involving various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. byjus.com

This compound was originally isolated from cyanobacterial bloom materials collected from Lake Suwa, Japan. researchgate.net The process of isolating a specific natural product from such a complex matrix typically involves the following stages:

Extraction: The initial step involves extracting a wide range of compounds from the lyophilized (freeze-dried) cyanobacterial cells, often using a solvent like aqueous methanol.

Fractionation: The crude extract is then subjected to preliminary separation using techniques like open column chromatography. nih.gov This method uses a solid stationary phase (e.g., silica (B1680970) gel) to separate the extract into multiple fractions of decreasing complexity. byjus.comnih.gov

Purification and Detection: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification and analytical detection of aeruginopeptins. nih.govkirj.ee By using a high-resolution column (typically a reverse-phase column), individual compounds can be separated with high efficiency. The conditions from an analytical HPLC system, often coupled with a photodiode array (PDA) detector, can be transferred to a semi-preparative HPLC system to isolate sufficient quantities of the pure compound for structural and biological studies. nih.gov

The selection of appropriate stationary and mobile phases is critical for achieving high resolution and purity. moravek.com These chromatographic purification techniques are indispensable for obtaining the high-purity this compound required for accurate structural elucidation and bioactivity testing. moravek.com

Table 2: Chromatographic Workflow for this compound

| Stage | Technique | Purpose | Citation |

|---|---|---|---|

| Initial Separation | Open Column Chromatography | To fractionate the crude extract from bloom material into simpler mixtures. | nih.gov |

| Final Purification | Preparative/Semi-Preparative HPLC | To isolate pure this compound from fractions. | nih.gov |

| Analytical Detection | Analytical HPLC | To detect and quantify this compound in samples. | kirj.ee |

Molecular Biology and Genomic Techniques for Genetic Pathway Analysis

Understanding how Microcystis aeruginosa synthesizes this compound requires the use of molecular biology and genomic techniques. Research suggests that the production of aeruginopeptins is genetically linked to that of microcystins, another class of peptides produced by the same organism. researchgate.net Like many cyanobacterial peptides, aeruginopeptins are synthesized not by ribosomes, but by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs), often in conjunction with polyketide synthases (PKSs). researchgate.net

The investigation of the biosynthetic pathway for this compound involves several key methodologies:

Genome Mining: This bioinformatics-driven approach is fundamental to modern natural product discovery. uni-tuebingen.de It involves scanning the sequenced genome of the producing organism (M. aeruginosa) for biosynthetic gene clusters (BGCs)—groups of genes that encode the enzymes for a specific metabolic pathway. frontiersin.orgnih.govkaist.ac.kr Tools like antiSMASH are used to identify putative NRPS and PKS gene clusters that could be responsible for aeruginopeptin synthesis. nih.govkaist.ac.kr

Polymerase Chain Reaction (PCR): PCR can be used to screen for the presence of NRPS and PKS genes in different cyanobacterial strains. researchgate.net By using degenerate primers that target conserved sequences within these gene families, researchers can rapidly assess a strain's potential to produce non-ribosomal peptides. researchgate.netnih.gov

Gene Sequencing: Once a BGC of interest is identified, DNA sequencing provides the precise genetic code of the NRPS/PKS enzymes. nih.gov Analysis of this sequence allows scientists to predict the structure of the resulting peptide by identifying the specific adenylation (A) domains within the NRPS modules, as each A-domain is responsible for selecting and activating a specific amino acid. researchgate.net

These techniques provide a powerful workflow to link a natural product to its genetic blueprint, paving the way for understanding its biosynthesis and potentially enabling its production through heterologous expression. frontiersin.orgnih.gov

Table 3: Genomic Techniques in this compound Research

| Technique | Application | Purpose | Citation |

|---|---|---|---|

| Genome Mining | In silico analysis of the M. aeruginosa genome. | To identify the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for synthesizing the compound. | uni-tuebingen.dekaist.ac.kr |

| PCR | Amplification of DNA from cyanobacterial strains. | To screen for the presence of conserved NRPS and PKS genes. | researchgate.netnih.gov |

| Gene Sequencing | Determining the nucleotide sequence of the identified BGC. | To analyze the enzymatic domains and predict the peptide's structure and biosynthetic steps. | researchgate.netnih.gov |

In vitro Bioactivity Profiling Methodologies

To understand the biological role and potential applications of this compound, its activity is assessed using a variety of in vitro bioassays. These tests measure the compound's effect on specific enzymes, cells, or biological processes in a controlled laboratory setting.

Specific bioactivity findings for this compound include:

Factor VIIa-soluble Tissue Factor (fVIIa-sTF) Inhibition: The compound was evaluated for its ability to inhibit the fVIIa-sTF complex, which is a key initiator of the extrinsic pathway of blood coagulation. It was tested at a concentration of 100 μg/mL. vulcanchem.com

CTP Synthetase (CTPS) Inhibition: this compound was found to be a weak inhibitor of CTP synthetase. uibk.ac.at

General methodologies used for profiling compounds like this compound include:

Enzyme Inhibition Assays: These are the most common tests for this class of compounds. A purified enzyme (e.g., a protease like trypsin or a coagulation factor) is mixed with its substrate and the test compound. kirj.ee The rate of the enzymatic reaction is measured, typically by a change in color or fluorescence, to determine if the compound inhibits the enzyme's activity. kirj.eenih.gov

Cytotoxicity Assays: These assays determine a compound's toxicity to cells. promega.com Various methods are used, such as the MTT test, which measures the metabolic activity of living cells, or LDH assays, which detect the release of lactate (B86563) dehydrogenase from cells with damaged membranes. kirj.eepromega.com Reports indicate that this compound showed no toxicity in one particular assay. uibk.ac.at Water-soluble tetrazolium salts like WST-8 are also used for sensitive colorimetric determination of cell viability. dojindo.com

These profiling methods are essential for identifying the biological targets of this compound and characterizing its spectrum of activity.

Table 4: Summary of In Vitro Bioactivity Profile for this compound

| Assay Type | Target | Result | Citation |

|---|---|---|---|

| Enzyme Inhibition | Factor VIIa-soluble Tissue Factor (fVIIa-sTF) | Tested for inhibitory activity. | vulcanchem.com |

| Enzyme Inhibition | CTP Synthetase (CTPS) | Weak inhibition observed. | uibk.ac.at |

| Cytotoxicity | Not specified | No toxicity observed. | uibk.ac.at |

| Enzyme Inhibition | Trypsin | General methodology for related peptides. | kirj.ee |

Biological Activities and Mechanistic Studies of Aeruginopeptin 917s C

Enzyme Inhibition Potentials

The inhibitory effects of Aeruginopeptin 917S-C and its related compounds have been evaluated against various enzymes, revealing a spectrum of activities and specificities.

Serine Protease Inhibition (e.g., Trypsin, Chymotrypsin (B1334515), Thrombin, Elastase, Plasmin, Proteinase-3, Cathepsin G, Kallikrein)

Aeruginopeptins, as a class of cyanobacterial peptides, are recognized as protease inhibitors. nih.govresearchgate.net However, specific inhibitory data for this compound against a wide array of serine proteases is limited in publicly available research.

Studies on the broader family of cyanopeptolins, which share structural similarities with aeruginopeptins, have shown that their activity is highly dependent on the specific amino acid residues within their structure. nih.gov For instance, certain cyanopeptolins exhibit potent inhibition of trypsin and chymotrypsin, while showing no activity against thrombin and elastase. researchgate.net

One study investigating Aeruginopeptin 917S-A, 917S-B, and 917S-C reported no inhibitory activity against the factor VIIa-soluble tissue factor (fVIIa-sTF) complex at a concentration of 100 μg/mL. mdpi.com The fVIIa-sTF complex is a key initiator of the extrinsic coagulation cascade, and its components include serine proteases.

Inhibition of Other Enzyme Classes (e.g., Protein Phosphatase 1 and 2, Aminopeptidase (B13392206) N, Factor XIa)

Data on the inhibitory activity of this compound against other enzyme classes is sparse. Research on a range of cyanopeptolins, which are structurally analogous to aeruginopeptins, demonstrated a lack of activity against protein phosphatase 1. researchgate.net There is currently no specific information available in the reviewed literature regarding the effect of this compound on protein phosphatase 2 or aminopeptidase N.

A study on related cyanopeptolins did report on the inhibition of Factor XIa, a serine protease involved in the intrinsic coagulation pathway. nih.gov However, direct testing of this compound against Factor XIa has not been documented in the available literature. One report noted a weak inhibitory effect of this compound on CTP synthetase. uibk.ac.at

Proposed Mechanisms of Molecular Interaction and Enzyme Binding

The proposed mechanism of action for aeruginopeptins and related cyanopeptolins as protease inhibitors centers on the presence of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. researchgate.net This structural feature is believed to play a crucial role in the interaction with the active site of target proteases.

Comparative Activity Profiles with Structurally Related Cyanopeptolins

This compound belongs to the larger class of cyanopeptolins, which are cyclic depsipeptides produced by cyanobacteria. researchgate.net While a direct, quantitative comparison of the activity of this compound with other cyanopeptolins is challenging due to the lack of extensive published data, some general comparisons can be drawn based on the available information.

Cyanopeptolins exhibit a wide range of potencies and selectivities against different proteases. For example, some cyanopeptolins are potent inhibitors of trypsin and chymotrypsin, with IC50 values in the nanomolar to low micromolar range. nih.gov In contrast, this compound, along with its A and B variants, showed no inhibition of the fVIIa-sTF complex at a significant concentration. mdpi.com

This suggests that the specific structural features of this compound may render it less active against certain serine proteases compared to other members of the cyanopeptolin family. The variation in the amino acid composition of the peptide ring and the side chain likely accounts for these differences in activity.

Table of Enzyme Inhibition Data for this compound and Related Compounds

| Compound/Class | Enzyme | Activity | Concentration | Reference |

| This compound | CTP synthetase | Weak inhibition | Not specified | uibk.ac.at |

| Aeruginopeptin 917S-A, B, C | Factor VIIa-sTF complex | No inhibition | 100 μg/mL | mdpi.com |

| Cyanopeptolins (general) | Thrombin | No inhibition | Not specified | researchgate.net |

| Cyanopeptolins (general) | Elastase | No inhibition | Not specified | researchgate.net |

| Cyanopeptolins (general) | Protein Phosphatase 1 | No inhibition | Not specified | researchgate.net |

Ecological Roles and Environmental Implications of Aeruginopeptin 917s C

Role in Cyanobacterial Fitness and Survival Strategies

The production of secondary metabolites like Aeruginopeptin 917S-C is believed to serve functions that enhance the survival and fitness of the cyanobacteria that produce them. researchgate.net These compounds are not essential for primary metabolic processes but are thought to provide a competitive advantage. The biosynthetic pathways for these peptides are an ancient component of cyanobacterial metabolism, suggesting a long history of evolutionary refinement for ecological roles. oup.comresearchgate.net

The synthesis of a diverse suite of secondary metabolites by cyanobacteria may be an adaptation that improves their resilience and ability to thrive in various environments, including those with high competition or predation pressure. nih.gov While the specific contribution of this compound to fitness is part of a broader strategy, its co-production with other potent compounds suggests it is a component of a chemical arsenal (B13267) that collectively enhances the organism's survival. vulcanchem.com For photosynthetic organisms like cyanobacteria, adapting to daily light-dark cycles is crucial, and the management of physiological stress during these periods is a key aspect of survival. plos.org The production of complex peptides could play a role in these adaptive strategies.

Interactions within Aquatic Microbial Communities

The ecological significance of this compound extends to its interactions with other organisms within its aquatic habitat, influencing predator-prey dynamics and competitive relationships.

A primary hypothesized role for many cyanobacterial peptides, including aeruginopeptins, is defense against grazing zooplankton. nih.gov Aeruginopeptins are recognized as protease inhibitors. nih.gov Grazing crustaceans, such as Daphnia magna, utilize digestive proteases like trypsin and chymotrypsin (B1334515) to break down ingested food. nih.gov Compounds produced by cyanobacteria, including those from Microcystis, have been shown to inhibit these essential digestive enzymes. nih.gov

The inhibition of digestive proteases is a potential anti-grazing mechanism. nih.gov Research on the effects of cyanobacterial protease inhibitors suggests they can have acute toxic effects on Daphnia, notably by interfering with the molting process, where the animal is unable to properly shed its old integument. uibk.ac.at However, in one study, this compound itself showed only weak inhibitory activity against chymotrypsin. uibk.ac.at This suggests its role may be part of a synergistic effect with other co-occurring peptides rather than being a potent standalone defense compound. It has also been noted that while containing the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety common in many protease inhibitors, this compound and its variants A and B did not show inhibitory activity against the fVIIa-sTF complex, a component of the blood coagulation cascade, at the tested concentration. mdpi.com

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.govresearchgate.net These allelochemicals can suppress competing species, giving the producer a significant advantage. nih.gov In aquatic ecosystems, cyanobacteria are known to produce a wide variety of secondary metabolites, and it is hypothesized that these compounds can function as allelochemicals, inhibiting the growth of other phytoplankton and bacteria.

The role of this compound in allelopathy is not yet definitively established, but its production within dense cyanobacterial blooms suggests it could contribute to the chemical milieu that helps Microcystis outcompete other algae. vulcanchem.com Plants and microbes use released chemicals to mediate interactions, and these compounds can act as signals that alter ecological dynamics. nih.gov The co-production of aeruginopeptins with other bioactive compounds, such as microcystins, may create a potent chemical mixture that enhances the competitive dominance of the producing cyanobacterium. vulcanchem.com

Environmental Distribution and Dynamics in Eutrophic Aquatic Ecosystems

This compound has been identified in cyanobacterial blooms collected from eutrophic (nutrient-rich) freshwater environments. vulcanchem.com Notably, its presence was documented in blooms from Lake Suwa, a shallow eutrophic lake in Japan known for its recurrent and dense Microcystis blooms during the summer. vulcanchem.comresearchgate.net

An important aspect of its environmental dynamic is its association with specific strains of Microcystis aeruginosa. vulcanchem.com Studies have suggested that M. aeruginosa strains of a large cell size are responsible for producing both aeruginopeptins and microcystins. researchgate.netvulcanchem.com This co-occurrence is ecologically significant, indicating that the factors promoting the growth of these specific toxic Microcystis strains will result in the simultaneous presence of multiple classes of bioactive cyanobacterial peptides. vulcanchem.com This understanding is crucial for monitoring and managing harmful algal blooms, as it highlights the need for comprehensive analysis beyond just a single class of toxins. vulcanchem.com

Data Table: Summary of Research Findings on this compound

| Attribute | Description | Source(s) |

| Producing Organism | Microcystis aeruginosa (specifically, strains with large cell size) | vulcanchem.com, researchgate.net, nih.gov |

| Location of Isolation | Lake Suwa, Japan | vulcanchem.com, researchgate.net |

| Chemical Class | Cyclic Depsipeptide, Protease Inhibitor | researchgate.net, nih.gov, nih.gov |

| Hypothesized Ecological Roles | Contribution to cyanobacterial fitness and survival; Anti-grazer defense via protease inhibition; Potential role in allelopathy. | nih.gov, researchgate.net |

| Key Research Findings | Co-occurs with hepatotoxic microcystins in blooms. vulcanchem.com Identified as a protease inhibitor, but may have weak activity alone against certain enzymes. nih.govuibk.ac.at Its production is linked to specific Microcystis aeruginosa strains. researchgate.netvulcanchem.com |

Biotechnological and Synthetic Biology Perspectives for Aeruginopeptin 917s C

Strategies for Optimized Production in Controlled Cultivation

The natural source of Aeruginopeptin 917S-C is the cyanobacterium Microcystis aeruginosa, which produces it alongside related compounds Aeruginopeptin 917S-A and 917S-B. vulcanchem.com The isolation from natural blooms highlights a key challenge: reliance on environmental sources, which are variable and difficult to control. vulcanchem.com Therefore, a primary strategy for ensuring a consistent supply is the development of optimized, controlled cultivation (photobioreactor) systems for the producing M. aeruginosa strain.

Optimizing cyanobacterial cultures for the production of secondary metabolites is a well-established biotechnological goal. nih.gov Key parameters that can be manipulated to maximize the yield of this compound include:

Nutrient Composition: Adjusting the levels of nitrogen, phosphorus, and essential trace metals in the growth medium can significantly influence the metabolic state of the cyanobacteria, potentially shunting resources towards secondary metabolite synthesis.

Light and Temperature: Light intensity, spectral quality, and photoperiod, along with cultivation temperature, are critical factors that govern the photosynthetic activity and growth rate of Microcystis, thereby affecting peptide production.

By systematically optimizing these parameters, it is feasible to develop a robust and scalable fermentation process for the reliable production of this compound.

Genetic Engineering and Pathway Manipulation for Enhanced Yield or Structural Diversification

Aeruginopeptins, like most cyanobacterial peptides, are synthesized by large, modular enzymatic complexes known as non-ribosomal peptide synthetases (NRPS). oup.com These NRPS gene clusters are prime targets for genetic engineering and synthetic biology approaches. The biosynthetic pathway for cyanopeptolins is known to involve these multi-enzyme complexes, which feature a modular structure. researchgate.net

The genetic relationship between the production of microcystins and aeruginopeptins in M. aeruginosa suggests their biosynthetic pathways may be closely linked or share common regulatory mechanisms. researchgate.netvulcanchem.com This link provides a critical avenue for research into the specific genes and enzymes responsible for this compound synthesis. vulcanchem.com

Key strategies for pathway manipulation include:

Promoter Engineering: Overexpressing key enzymes in the this compound biosynthetic cluster by placing them under the control of strong, inducible promoters could significantly enhance the production yield.

Domain Swapping and Mutagenesis: The modular nature of NRPS allows for rational engineering. The adenylation (A) domains, which are responsible for selecting the specific amino acid monomers, can be swapped or mutated to incorporate novel building blocks into the aeruginopeptin scaffold. This approach could generate a library of new analogs with potentially altered biological activities.

Tailoring Enzyme Manipulation: The final structure of the peptide is often modified by tailoring enzymes (e.g., methyltransferases, oxidases). Identifying and engineering these enzymes can lead to further structural diversification.

Cyanobacteria are known to invest significantly in the reorganization of their peptide synthetase genes through mechanisms like homologous recombination, indicating a natural capacity for generating peptide diversity that can be harnessed in the lab. uibk.ac.at

Synthetic Routes and Chemoenzymatic Modifications for Analog Development

Beyond biological production, chemical and chemoenzymatic methods offer powerful routes for creating this compound and its analogs. While the total chemical synthesis of a complex cyclic depsipeptide like this compound is a formidable challenge, it provides ultimate control over the structure.

Chemoenzymatic synthesis represents a more practical and increasingly popular approach, merging the selectivity of enzymes with the flexibility of chemical reactions. nih.govnih.gov This strategy could involve:

Precursor-Directed Biosynthesis: Feeding synthetic, non-natural amino acid precursors to the cultured M. aeruginosa strain could lead to their incorporation into the aeruginopeptin structure, a technique successfully used to create analogs of other cyanobacterial peptides like cryptophycin. nih.gov

In Vitro Enzymatic Synthesis: Once the NRPS enzymes are identified and characterized, they could be produced in a heterologous host (like E. coli) and used in cell-free systems to synthesize the peptide from supplied substrates. nih.gov

Semi-synthesis: Chemically modifying the naturally produced this compound can generate novel derivatives. Functional groups on the molecule could be targeted for chemical derivatization to explore structure-activity relationships.

Modern computational tools for computer-aided synthesis planning (CASP) are being developed to design efficient chemoenzymatic routes for complex natural products, which could accelerate the development of this compound analogs. nih.gov

Exploration as a Biochemical Probe or Research Tool

The primary reported biological activity of the aeruginopeptin class is the inhibition of serine proteases. researchgate.netmdpi.com This property makes them valuable as potential biochemical probes for studying the roles of these enzymes in various physiological and pathological processes. The complex and specific structure of this compound, featuring a 19-membered cyclic depsipeptide core and a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, dictates its inhibitory specificity. vulcanchem.com

While many cyanopeptolins are known to inhibit common proteases like trypsin and chymotrypsin (B1334515), specific testing of this compound has revealed a more nuanced profile. mdpi.com

It was found to have weak inhibitory activity against CTP synthetase (CTPS). uibk.ac.at

In a targeted assay, Aeruginopeptins 917S-A, -B, and -C all showed a lack of inhibitory activity against the factor VIIa-soluble tissue factor (fVIIa-sTF) complex, a key component of the blood coagulation cascade, even at concentrations of 100 μg/mL. mdpi.com

This lack of activity against certain proteases, combined with potential activity against others, suggests a high degree of selectivity. This selectivity is a desirable trait for a biochemical probe, as it allows researchers to investigate the function of a specific enzyme or enzyme subfamily without causing broad, off-target effects. Therefore, this compound and its synthetic analogs are valuable tools for dissecting complex protease networks and validating specific enzymes as potential drug targets.

Future Directions and Emerging Research Avenues for Aeruginopeptin 917s C

Unraveling Cryptic Biosynthetic Pathways and Uncharacterized Enzymes

The synthesis of complex natural products like Aeruginopeptin 917S-C is orchestrated by large, multi-enzyme complexes encoded by biosynthetic gene clusters (BGCs). mdpi.com Although the production of aeruginopeptins is known to be genetically linked to that of microcystins in Microcystis aeruginosa, the specific BGC for the aeruginopeptin family has not been fully characterized. nih.gov Future genomic and biochemical research will be pivotal in this area.

Genome Mining and BGC Identification: A primary objective is the definitive identification of the aeruginopeptin BGC. Modern genome mining, utilizing bioinformatics tools like antiSMASH, can analyze cyanobacterial genomes to predict BGCs responsible for producing specific classes of secondary metabolites. nih.govmdpi.com By comparing the genomes of aeruginopeptin-producing strains with non-producing strains, researchers can pinpoint the candidate "aer" cluster. Studies on the M. aeruginosa strain NIES-2481, for example, have successfully identified BGCs for other peptides like microviridin and aeruginosin, demonstrating the efficacy of this approach. nih.gov

Functional Characterization of Enzymes: Once the BGC is identified, the next step involves elucidating the functions of its constituent enzymes. These clusters typically contain core non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes, alongside tailoring enzymes that modify the peptide backbone. Future research will involve:

Heterologous Expression: Expressing individual genes or the entire BGC in a more genetically tractable host organism (like E. coli or Streptomyces) to study enzyme function in isolation. mdpi.com

In Vitro Reconstitution: Purifying the enzymes and reconstituting steps of the biosynthetic pathway in a test tube to confirm the role of each protein, such as the specific hydroxylases, methyltransferases, or synthetases involved in generating the unique structural features of this compound. researchgate.netnih.gov

This research will not only confirm the genetic basis of production but also open the door to synthetic biology approaches for creating novel aeruginopeptin analogs.

Comprehensive Omics-Based Investigations (Genomics, Proteomics, Metabolomics)

A holistic understanding of this compound requires an integrated "omics" approach to connect genetic potential with metabolic output under various conditions.

Genomics and Transcriptomics: Comparative genomics across different Microcystis strains can reveal the diversity and evolution of aeruginopeptin BGCs. nih.gov Transcriptomics, which measures gene expression, can identify the specific environmental triggers that activate the "aer" gene cluster. For instance, studies have shown that nutrient availability, such as different phosphorus sources, can significantly alter the transcriptome and toxin production in M. aeruginosa. mdpi.com Future studies could use RNA-sequencing to monitor the expression of the this compound BGC in response to stressors like nutrient limitation, high light, or inter-species competition.

Proteomics: This field aims to identify and quantify the entire set of proteins expressed by an organism. Proteomic analyses can confirm that the enzymes encoded by the "aer" BGC are actively being produced when this compound is detected. This provides a direct link between gene, enzyme, and final product, offering a more dynamic view than genomics alone.

Metabolomics: Untargeted metabolomics, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS), has been instrumental in revealing the immense chemical diversity of cyanobacterial peptides. nih.govnih.gov Studies consistently show that a single Microcystis strain produces a unique and complex profile of peptides, including numerous aeruginopeptin variants. nih.gov Future metabolomic research will focus on:

Metabolite Profiling: Characterizing how the production of this compound and co-occurring metabolites changes throughout a bloom cycle or in response to environmental variables. scholaris.ca

Molecular Networking: Using tools like the Global Natural Products Social Molecular Networking (GNPS) platform to identify novel, structurally related aeruginopeptin analogs, which can provide clues about the biosynthetic pathway and potential bioactivity. nih.gov

| Omics Approach | Key Research Question for this compound | Potential Outcome |

| Genomics | What is the genetic blueprint (BGC) for its synthesis? | Identification of the "aer" gene cluster and its evolutionary conservation. |

| Transcriptomics | Under what conditions are the "aer" genes turned on? | Understanding environmental triggers for production (e.g., nutrients, light, stress). |

| Proteomics | Are the biosynthetic enzymes produced when the compound is detected? | Confirmation of BGC translation and identification of regulatory proteins. |

| Metabolomics | What other compounds are produced alongside it and how do levels change? | Mapping its role in the cell's broader metabolic network and discovering new analogs. |

Advanced Structural-Activity Relationship (SAR) Studies for Targeted Bioactivity

Many aeruginopeptins are known to be potent inhibitors of serine proteases, such as trypsin and thrombin. Understanding the relationship between the structure of this compound and its biological activity is crucial for developing it as a potential pharmacological lead. Advanced Structure-Activity Relationship (SAR) studies are the key to this endeavor.

The core strategy involves synthesizing or isolating a series of analogs and systematically evaluating how structural modifications affect their inhibitory potency. nih.gov Key targets for modification in this compound would include:

The unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, a characteristic feature of this peptide family. nih.gov

The amino acids within the cyclic core of the peptide.

The exocyclic peptide chain.

By creating analogs with variations at these positions, researchers can determine which structural components are essential for binding to the target protease. mdpi.com This process is often coupled with computational methods, such as molecular docking, which can predict how different analogs will fit into the active site of a target enzyme, thereby guiding the design of more potent and selective inhibitors. amanote.comxjtlu.edu.cn Such studies are critical for optimizing the natural compound into a potential therapeutic agent with improved efficacy and reduced off-target effects.

Ecological Functionality in Complex Multi-species Interactions

While the bioactivity of aeruginopeptins is often studied in a biomedical context, their primary role is ecological. Cyanobacteria produce a vast arsenal (B13267) of secondary metabolites to navigate the complex chemical landscape of aquatic ecosystems. nih.gov Future research must move beyond the producing organism and investigate the function of this compound within its natural environment.

It is hypothesized that these compounds serve multiple functions, including:

Defense Against Grazing: The protease-inhibiting activity of aeruginopeptins may act as a feeding deterrent against zooplankton by interfering with their digestive enzymes. nih.gov

Allelopathy: Aeruginopeptins could inhibit the growth of competing phytoplankton or other microbes, helping Microcystis to dominate during blooms.

Intraspecific Signaling: These peptides may also play a role in cell-to-cell communication within the Microcystis population.

Investigating these roles requires carefully designed co-culture experiments with relevant grazers, bacteria, and other phytoplankton. By monitoring the production of this compound during these interactions and observing the physiological responses of the interacting organisms, scientists can begin to piece together the compound's true ecological purpose.

Development of Novel Analytical and High-Throughput Detection Methods

Advancements in analytical chemistry are essential for accelerating research into this compound. Current detection relies heavily on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govasianpubs.org This technique is highly sensitive and specific, allowing for the confident identification and quantification of the compound in complex environmental samples. mdpi.com

Future developments will likely focus on increasing the speed and accessibility of detection methods.

High-Throughput Screening (HTS): Adapting analytical methods for HTS platforms would enable the rapid screening of large numbers of environmental samples or cultured strains to identify producers of aeruginopeptins. nih.gov This could involve miniaturizing LC-MS methods or developing alternative detection platforms.

Biosensors: The development of biosensors, perhaps based on the target proteases that this compound inhibits, could offer a route to rapid, on-site detection without the need for extensive laboratory equipment.

Molecular Diagnostics: For monitoring purposes, quantitative PCR (qPCR) assays or DNA chip technologies targeting the identified "aer" BGC could provide a rapid assessment of the genetic potential for this compound production in a water body, serving as an early warning tool for bloom management. nih.gov

| Method | Principle | Application for this compound |

| LC-MS/MS | Chromatographic separation followed by mass-based detection. asianpubs.org | Gold standard for accurate quantification and structural confirmation in research. |

| High-Throughput Screening | Automated, rapid testing of many samples. nih.gov | Screening strain libraries for high producers or environmental samples for presence. |

| Molecular Diagnostics (qPCR) | Amplification of specific DNA sequences. nih.gov | Detecting and quantifying the abundance of organisms with the genetic potential to produce the compound. |

常见问题

Basic Research Questions

Q. What established methods are used to synthesize Aeruginopeptin 917S-C, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or heterologous expression systems, followed by purification via HPLC. To ensure reproducibility, document reagent sources (e.g., specific protecting groups, resin types), solvent purity, and reaction conditions (temperature, pH, incubation time). Include step-by-step protocols in supplementary materials and validate purity using LC-MS and NMR . For novel compounds, provide full spectral data and elemental analysis .

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

- Methodological Answer : Use orthogonal techniques:

- NMR : Assign proton, carbon, and 2D spectra (COSY, NOESY) to confirm backbone connectivity and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation; tandem MS for fragmentation patterns.

- X-ray crystallography (if feasible): Resolve absolute configuration .

Cross-reference data with existing literature to identify inconsistencies .

Q. What in vitro assays are recommended to assess the bioactivity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-negative/-positive bacteria, with controls for solvent effects.

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to measure IC50 values.

- Cytotoxicity : MTT/XTT assays on mammalian cell lines to evaluate selectivity.

Report statistical significance (p-values, confidence intervals) and replicate experiments ≥3 times .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify downstream targets.

- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with putative targets.

- Genetic knockdowns : Use CRISPR/Cas9 to validate target relevance in microbial models .

- Meta-analysis : Systematically compare studies for variability in assay conditions (e.g., pH, temperature) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Rational design : Modify residues critical to bioactivity (e.g., hydrophobic cores, charged side chains) using site-directed mutagenesis or chemical derivatization.

- High-throughput screening (HTS) : Test analogs in 96/384-well plates against diverse microbial panels.

- Molecular dynamics (MD) simulations : Predict conformational stability and target interactions before synthesis .

Prioritize analogs with >10-fold improved activity or reduced cytotoxicity .

Q. How should researchers address gaps in the ecological role of this compound in its native Pseudomonas spp. environment?

- Methodological Answer :

- Gene cluster analysis : Use genome mining tools (e.g., antiSMASH) to identify biosynthetic gene clusters (BGCs) and regulatory elements.

- Quorum sensing assays : Measure peptide production under stress conditions (nutrient limitation, biofilm formation).

- Ecological niche modeling : Correlate peptide abundance with microbial community data (16S rRNA sequencing) .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible bioassays?

- Methodological Answer :

- Standardized fermentation : Control aeration, agitation, and media composition (e.g., carbon/nitrogen ratios).

- Quality control (QC) metrics : Define acceptance criteria (e.g., ≥95% purity via HPLC, endotoxin levels <0.1 EU/mg).

- Lyophilization stability studies : Assess peptide integrity over time (accelerated aging at 40°C/75% RH) .

Data Analysis & Reporting

Q. How to statistically validate the significance of this compound’s synergistic effects with antibiotics?

- Methodological Answer :

- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices; interpret synergy as FIC ≤0.5.

- Bliss independence model : Quantify additive vs. synergistic interactions using dose-response matrices.

- Bootstrap resampling : Estimate confidence intervals for synergy scores .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s therapeutic potential?

- Methodological Answer :

- PICO : Define Population (target pathogens), Intervention (peptide dosage), Comparison (standard antibiotics), Outcome (reduced MIC).

- FINER : Ensure hypotheses are Feasible (in vitro/in vivo models), Interesting (novel mechanisms), Novel (unexplored SAR), Ethical (animal welfare compliance), Relevant (antimicrobial resistance crisis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。